molecular formula C19H18ClNO2 B1679356 Nnc 112 CAS No. 125341-24-4

Nnc 112

Cat. No.: B1679356
CAS No.: 125341-24-4
M. Wt: 327.8 g/mol
InChI Key: RUSANBIFMAXXSJ-MRXNPFEDSA-N
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Description

NNC-112, also known as [11C]NNC-112, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. It is a selective antagonist for the dopamine D1 receptor, which plays a crucial role in the central nervous system. This compound is particularly valuable in neuroscience research for studying the distribution and density of dopamine D1 receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNC-112 involves the use of desmethyl-NNC-112 as a precursor. The key steps in the synthesis include:

Industrial Production Methods

The industrial production of [11C]NNC-112 involves the use of cyclotrons to produce [11C]carbon dioxide, which is then converted into [11C]iodomethane. The [11C]iodomethane is subsequently reacted with desmethyl-NNC-112 to produce [11C]NNC-112 . The entire process is carried out under strict quality control measures to ensure the purity and safety of the final product.

Scientific Research Applications

NNC-112 has several scientific research applications, particularly in the field of neuroscience:

Mechanism of Action

NNC-112 exerts its effects by selectively binding to dopamine D1 receptors in the brain. This binding allows researchers to visualize and quantify the distribution of these receptors using PET imaging. The compound has a high selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors, making it a valuable tool for studying dopaminergic pathways .

Comparison with Similar Compounds

NNC-112 is often compared with other dopamine D1 receptor antagonists, such as [11C]SCH23390. While both compounds are used for PET imaging, NNC-112 has a higher selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors . This makes NNC-112 particularly useful for studies focusing on the dopaminergic system without significant interference from serotonin receptors.

Similar Compounds

Properties

IUPAC Name

(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSANBIFMAXXSJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925098
Record name 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125341-24-4
Record name NNC 112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NNC-112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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